4-Amino-1H-indazol-6-ol
Overview
Description
“4-Amino-1H-indazol-6-ol” is a derivative of indazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indazole derivatives have been found to have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 6-substituted-indazole derivatives, such as “this compound”, involves several steps. For instance, 6-nitro indazole derivatives were methylated by iodomethane using potassium carbonate in DMF to get two isomers: the major products, N1-alkylindazoles, and the minor products N2-alkylindazoles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “4-Amino” and “6-ol” groups are functional groups attached to this core.Chemical Reactions Analysis
Indazole derivatives, including “this compound”, can undergo various chemical reactions. Some of the latest strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
D-Amino Acid Oxidase Inhibition
4-Amino-1H-indazol-6-ol derivatives are identified as potent d-amino acid oxidase (DAAO) inhibitors. DAAO inhibition is significant in treating schizophrenia, as it increases brain d-serine levels, enhancing NMDA receptor activation. Notably, 6-fluoro-1H-indazol-3-ol significantly increased plasma d-serine levels in an in vivo study on mice, suggesting its potential for developing drug candidates (Szilágyi et al., 2018).
Anticancer Applications
1H-indazole derivatives, including this compound, have shown significant antiproliferative activity against cancer cell lines. In particular, 6-substituted amino-1H-indazole derivatives demonstrated notable cytotoxicity in colorectal cancer cell lines. Among these, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity, indicating its potential as a novel anticancer agent (Ngo Xuan Hoang et al., 2022).
Synthesis and Characterization
The synthesis of 1H-indazoles, including this compound, is achieved through various methods. One such method involves the selective activation of oxime in the presence of an amino group, offering a mild approach compared to previous synthetic methods. This advancement facilitates the production of these compounds in good to excellent yields, broadening their application in scientific research (Counceller et al., 2008).
Antimicrobial Activity
Some 1H-indazole derivatives, including this compound based compounds, exhibit significant antimicrobial properties. For instance, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole showed promising antibacterial, antifungal, and antitubercular activities against selected microorganisms, highlighting their potential in antimicrobial research (Samadhiya et al., 2012).
Mechanism of Action
- Role : By inhibiting IDO1, 4-Amino-1H-indazol-6-ol may modulate immune responses, particularly in the context of cancer and inflammatory conditions .
- Tryptophan Metabolism : IDO1 inhibition affects the kynurenine pathway, leading to decreased tryptophan availability and altered immune responses. Kynurenine accumulation may contribute to immune suppression and tumor escape .
Target of Action
Biochemical Pathways
Future Directions
Biochemical Analysis
Biochemical Properties
4-Amino-1H-indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. This inhibition can lead to an increase in tryptophan levels and a decrease in kynurenine levels, impacting immune response and tumor growth . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This binding interaction is crucial for its anticancer properties. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism is particularly noteworthy, as it can alter the balance between tryptophan and kynurenine, affecting immune responses and tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in the nucleus is particularly important for its role in modulating gene expression and cell signaling pathways .
Properties
IUPAC Name |
4-amino-1H-indazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPXCHEVOFCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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